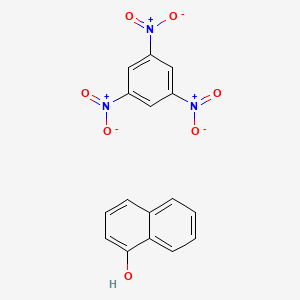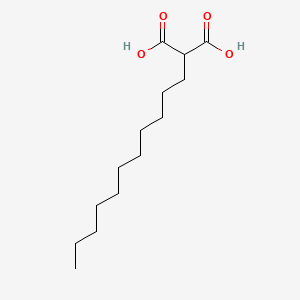
Malonic acid, undecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malonic acid, undecyl- is a derivative of malonic acid, which is a dicarboxylic acid with the chemical formula C3H4O4. Malonic acid itself is known for its role in various chemical reactions and industrial applications. The undecyl derivative introduces a long alkyl chain, making it a unique compound with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, undecyl- typically involves the esterification of malonic acid with undecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
Industrial production of malonic acid, undecyl- can be achieved through the same esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve distillation or recrystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Malonic acid, undecyl- undergoes various chemical reactions typical of carboxylic acids and their derivatives. These reactions include:
Esterification: Formation of esters with alcohols.
Amidation: Reaction with amines to form amides.
Decarboxylation: Loss of carbon dioxide under heat.
Substitution: Nucleophilic substitution reactions at the alpha position.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing alkyl halides in the presence of a base.
Major Products Formed
Esters: Formed through esterification with various alcohols.
Amides: Produced via amidation with different amines.
Decarboxylated Products: Resulting from thermal decarboxylation.
Aplicaciones Científicas De Investigación
Malonic acid, undecyl- finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of malonic acid, undecyl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can affect metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Malonic Acid: The parent compound with a shorter alkyl chain.
Dimethyl Malonate: An ester derivative with two methyl groups.
Diethyl Malonate: Another ester derivative with two ethyl groups.
Uniqueness
Malonic acid, undecyl- is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications. This makes it suitable for specialized applications in materials science and industrial chemistry.
Propiedades
Número CAS |
4475-27-8 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
2-undecylpropanedioic acid |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-11-12(13(15)16)14(17)18/h12H,2-11H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
WMRCTEPOPAZMMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
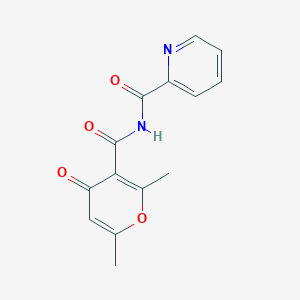
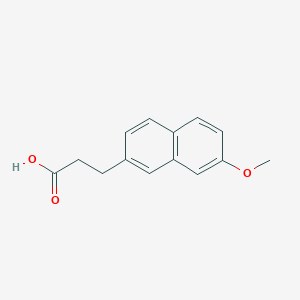
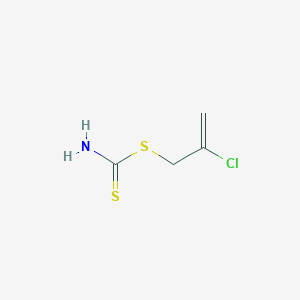
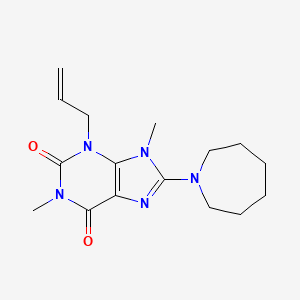
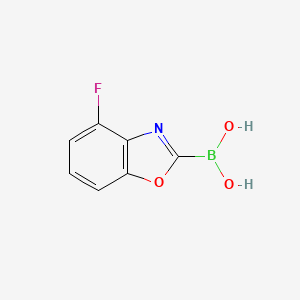
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
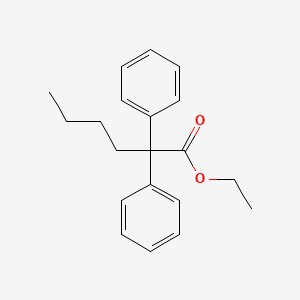
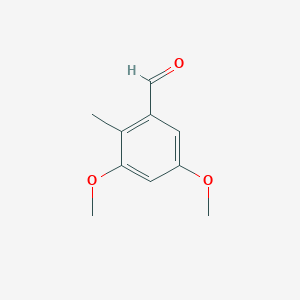
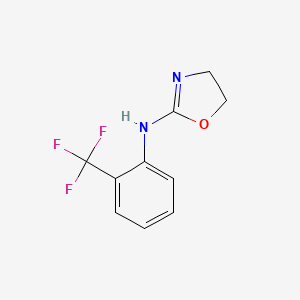
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)

